molecular formula C19H19N5O3S B12629214 Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B12629214
M. Wt: 397.5 g/mol
InChI Key: ZPWTZRUIAPMKNY-UHFFFAOYSA-N
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Description

Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core. This scaffold is structurally optimized for kinase inhibition, particularly targeting pathways involved in proliferative diseases such as cancer . The molecule includes critical substituents:

  • 8-methylsulfanyl group: Enhances lipophilicity and modulates electron density in the core structure.
  • 4-morpholin-4-yl group: A common pharmacophore in kinase inhibitors, improving solubility and binding affinity to ATP-binding pockets.
  • 2-pyridin-4-yl group: Contributes to π-π stacking interactions with target proteins.
  • 6-carboxylate ester (methyl): A prodrug moiety that may improve bioavailability .

The compound’s design aligns with trends in dual PI3K/mTOR inhibitor development, where pyrido-pyrimidine derivatives are prioritized for their balanced potency and selectivity .

Properties

Molecular Formula

C19H19N5O3S

Molecular Weight

397.5 g/mol

IUPAC Name

methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H19N5O3S/c1-26-19(25)13-11-14(28-2)15-16(21-13)18(24-7-9-27-10-8-24)23-17(22-15)12-3-5-20-6-4-12/h3-6,11H,7-10H2,1-2H3

InChI Key

ZPWTZRUIAPMKNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C(=C1)SC)N=C(N=C2N3CCOCC3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is to start with the pyrido[3,2-d]pyrimidine core and introduce the morpholine and methylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include steps such as purification through column chromatography and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is being investigated for its potential as an anticancer agent . Research indicates that it can inhibit key signaling pathways involved in cancer cell proliferation, specifically targeting tyrosine kinases and phosphatidylinositol 3-kinase (PI3K) pathways.

Case Study: A study published in Pharmaceuticals highlighted the compound's effectiveness against various cancer cell lines, demonstrating significant cytotoxicity and potential for further development as a therapeutic agent against solid tumors .

Pharmacology

This compound exhibits a broad spectrum of pharmacological activities, including:

  • Antibacterial Activity: It has shown promise in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.
  • CNS Activity: Its effects on the central nervous system have been explored for potential applications in treating neurological disorders.

Case Study: Research indicated that derivatives of this compound exhibited anticonvulsant properties in animal models, suggesting its utility in epilepsy treatment .

Biological Research

In biological studies, the compound is utilized to explore its effects on cellular pathways and molecular targets. Its unique structure allows it to interact with various enzymes and receptors.

Mechanism of Action: The compound binds to specific molecular targets with high affinity, modulating their activity and influencing cellular signaling pathways. This mechanism underpins its potential therapeutic applications in various diseases .

Material Science

The compound's unique chemical properties make it useful in developing new materials with enhanced conductivity and stability. Its application in creating organic semiconductors is being explored due to its electronic properties.

Summary of Applications

Application AreaDescription
Medicinal ChemistryPotential anticancer agent targeting specific signaling pathways
PharmacologyBroad-spectrum activities including antibacterial and CNS effects
Biological ResearchInvestigated for interactions with cellular pathways and molecular targets
Material ScienceDevelopment of new materials with enhanced properties

Mechanism of Action

The mechanism of action of Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Potency and Selectivity

  • The target compound exhibits dual PI3K/mTOR inhibition , a rare feature among pyrido-pyrimidines. Most analogues (e.g., the 8-chloro derivative) show selectivity for a single kinase .
  • Thieno-pyrimidine derivatives lack kinase activity entirely, instead targeting topoisomerases, which limits their utility in PI3K-driven cancers .

Structural Impact on Activity

  • 8-Substituent : Replacing chlorine (8-Cl) with methylsulfanyl (8-SMe) improves mTOR affinity by 10-fold, likely due to reduced steric hindrance and enhanced hydrophobic interactions .
  • 4-Position : The morpholine group is critical for ATP-binding pocket engagement. Substitution with aryl groups (e.g., 3-MeOCH₂-phenyl) abolishes mTOR activity .

Pharmacokinetic Differences

  • The 8-SMe/morpholine combination in the target compound provides moderate metabolic stability, whereas the 8-Cl analogue suffers from rapid hepatic clearance .
  • Saturated pyrido derivatives (e.g., tetrahydro-pyrido[1,2-c]pyrimidines) exhibit superior CNS bioavailability but lack kinase inhibition .

Biological Activity

Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, synthetic pathways, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C17H18N6O3S
Molecular Weight: 386.4 g/mol
IUPAC Name: Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate

The compound features a pyrido[3,2-d]pyrimidine core, which is essential for its biological activity. The presence of the methylsulfanyl group and morpholine ring enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The unique structural features allow it to act as both an inhibitor and an activator in different biological contexts.

Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation: It may bind to receptors, influencing signaling pathways critical for cell proliferation and survival.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer properties. A study evaluating various pyrido[3,2-d]pyrimidine derivatives found that certain analogs demonstrated significant inhibitory effects on cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that derivatives of this compound exhibit moderate to good activity against a range of bacterial strains. The mechanism proposed involves disruption of bacterial cell wall synthesis or interference with metabolic processes .

Case Studies and Research Findings

  • Study on Neurotoxicity:
    A comparative study on related compounds indicated that structural modifications significantly affect neurotoxic potential. The presence of the methylsulfanyl group was associated with increased neurotoxicity in certain analogs .
  • Kinase Inhibition:
    Research highlighted the efficacy of pyrido[3,2-d]pyrimidine derivatives as CDK2 inhibitors, with some compounds achieving nanomolar IC50 values in biochemical assays . This positions methyl 8-methylsulfanyl as a potential lead compound for further development in cancer therapeutics.

Synthetic Routes

The synthesis of this compound involves several steps:

  • Formation of the Core Structure:
    The initial step includes cyclization reactions to form the pyrido[3,2-d]pyrimidine core.
  • Introduction of Functional Groups:
    Subsequent reactions involve nucleophilic substitutions to introduce the methylsulfanyl and morpholine groups.
  • Purification:
    Techniques such as column chromatography are employed to purify the final product .

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